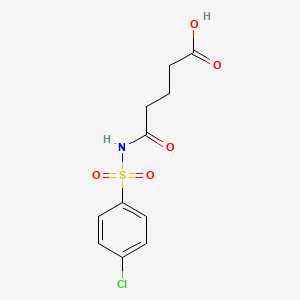

5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid

Description

5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid is a synthetic organic compound characterized by a 5-oxopentanoic acid backbone substituted with a (4-chlorophenyl)sulfonylamino group.

Properties

IUPAC Name |

5-[(4-chlorophenyl)sulfonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO5S/c12-8-4-6-9(7-5-8)19(17,18)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKHYMAFWSDCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC(=O)CCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-chlorobenzenesulfonyl chloride.

Amidation: The 4-chlorobenzenesulfonyl chloride undergoes amidation with an appropriate amine to form the sulfonamide intermediate.

Oxidation: The sulfonamide intermediate is then subjected to oxidation to introduce the oxo group.

Chain Extension: Finally, the compound undergoes a chain extension reaction to introduce the pentanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group.

Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and cellular pathways involved in oxidative stress and inflammation. The compound’s sulfonyl and oxo groups are key to its reactivity and ability to modulate biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound’s structural analogs differ in substituents on the phenyl ring, functional groups (e.g., sulfonylamino vs. amino, hydrazino), and backbone modifications. These variations significantly impact their chemical and biological profiles:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups: The fluorinated analog () exhibits enhanced metabolic stability due to fluorine’s electronegativity, a common strategy in drug design. In contrast, the methyl-substituted analog () may have increased lipophilicity . Sulfonylamino vs.

Biological Activity :

- CR 2194 () demonstrates potent CCK-B/gastrin receptor antagonism, highlighting the importance of bulky substituents (e.g., spirocyclic groups) for receptor selectivity. The target compound’s sulfonyl group may offer distinct binding modes compared to CR 2194’s benzamido moiety .

Biological Activity

5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid is an organic compound that has garnered attention in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a chlorophenyl group attached to a sulfonamide moiety linked to a pentanoic acid chain. This structure contributes to its unique reactivity and interaction with biological targets.

The biological activity of 5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects. This is particularly relevant in conditions characterized by oxidative stress and inflammation.

- Receptor Modulation : It may also interact with cellular receptors, influencing various signaling pathways that regulate cellular functions.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that 5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid can inhibit the activity of enzymes such as cyclooxygenases (COX), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

2. Antioxidant Properties

The compound has shown potential as an antioxidant, helping to mitigate oxidative damage in cells. This property is particularly beneficial in conditions where oxidative stress plays a significant role, such as neurodegenerative diseases .

3. Anticancer Activity

Preliminary studies suggest that 5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research has demonstrated its efficacy against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Omar et al., 1996 | Demonstrated anti-inflammatory effects in animal models, supporting its use in inflammatory conditions. |

| Kumar et al., 2009 | Reported significant anticancer activity against specific cancer cell lines, suggesting further investigation into its therapeutic potential. |

| Zhang et al., 2014 | Found that the compound inhibited tumor growth in vivo, highlighting its potential applications in cancer therapy. |

| El-Din et al., 2015 | Investigated antiproliferative effects, showing promise for use in treatments targeting cell proliferation disorders. |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid?

- Methodological Answer : The synthesis of structurally related compounds (e.g., Baclofen homologues) often involves multi-step routes, including homologation, protection/deprotection strategies, and chiral resolution. For example, homologues like 5-amino-3-(4-chlorophenyl)pentanoic acid are synthesized via a seven-step sequence starting from Boc-protected intermediates, followed by deoxygenation using modified Barton-McCombie reactions and chiral HPLC purification to achieve enantiomeric purity (>99%) . Similar approaches can be adapted for sulfonamide derivatives by introducing the (4-chlorophenyl)sulfonyl group during peptide coupling or nucleophilic substitution steps.

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns is critical for resolving enantiomers, as demonstrated in studies on Baclofen impurities (e.g., 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid) . Liquid chromatography-mass spectrometry (LC-MS) is used to confirm molecular weights and fragmentation patterns, with protocols validated using reference standards (e.g., USP-certified materials) . Nuclear magnetic resonance (NMR), including H and HSQC, is essential for structural elucidation, particularly for verifying sulfonamide linkages and stereochemistry .

Advanced Research Questions

Q. How can researchers investigate the enzymatic inhibition mechanisms of 5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid?

- Methodological Answer : Time-dependent inactivation assays are critical for studying enzyme inhibition. For example, 5-chloro-4-oxopentanoic acid (a structurally related compound) irreversibly inactivates pyruvate kinase via covalent modification of active-site thiols, with kinetics showing positive cooperativity (). Protection assays using active-site ligands (e.g., Mg, phosphoenolpyruvate) confirm specificity, while stoichiometric analysis (1:1 inhibitor-enzyme binding) and tritium exchange experiments differentiate between partial and complete inactivation . Similar approaches can be applied to sulfonamide derivatives, with modifications for sulfonyl group reactivity.

Q. What strategies address discrepancies in pharmacological activity data among homologues of this compound?

- Methodological Answer : Discrepancies in receptor binding (e.g., GABAB vs. GABAA affinity) require systematic structure-activity relationship (SAR) studies. For instance, Baclofen homologues show divergent activities: 5-amino-3-(4-chlorophenyl)pentanoic acid (EC = 150 µM) is 50-fold weaker than Baclofen but exhibits insensitivity to GABAB antagonists. Researchers should:

- Synthesize enantiomerically pure derivatives using chiral intermediates (e.g., Boc-protected piperidones) .

- Validate receptor interactions via competitive binding assays (e.g., H-GABA displacement) and functional tests in isolated tissues (e.g., guinea pig ileum contraction assays) .

- Use molecular docking to predict sulfonamide interactions with receptor pockets, leveraging crystallographic data from related enzymes .

Q. How to design experiments to study the compound’s interaction with biological targets in complex matrices (e.g., serum or cellular lysates)?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on resins (e.g., NHS-activated Sepharose) to pull down binding partners from lysates.

- Isotopic Labeling : Use C or H-labeled derivatives for tracer studies in metabolic pathways, as done with 5-aminolevulinic acid analogs .

- Activity-Based Protein Profiling (ABPP) : Incorporate a sulfonate ester or alkyne handle for click chemistry-based tagging, enabling visualization of target engagement in live cells .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the biological activity of sulfonamide-containing analogs?

- Methodological Answer : Contradictions often arise from differences in assay conditions or impurity profiles. For example:

- Impurity Profiling : Use HPLC-MS to identify and quantify byproducts (e.g., Baclofen Impurity B, a common synthesis byproduct) that may interfere with activity assays .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP/Mg concentrations for kinase assays) to minimize variability .

- Meta-Analysis : Cross-reference pharmacological data with structural databases (e.g., ChEMBL) to identify outliers and validate trends .

Method Development

Q. What advanced synthetic routes can improve the yield of enantiomerically pure 5-(((4-Chlorophenyl)sulfonyl)amino)-5-oxopentanoic acid?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems enhance reproducibility for multi-step syntheses (e.g., thiol-ene reactions under green solvents) .

- Enzymatic Resolution : Lipases or esterases can resolve racemic mixtures, as demonstrated in peptide coupling reactions .

- Microwave-Assisted Synthesis : Reduces reaction times for sulfonamide formation (e.g., 30 minutes vs. 24 hours under conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.